molecular formula C16H17F3N4O2 B2973093 2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1421453-84-0

2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2973093
CAS No.: 1421453-84-0
M. Wt: 354.333
InChI Key: DCUUPZVVJJDAJN-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone (CAS 1421453-84-0) is a chemical compound with a molecular formula of C16H17F3N4O2 and a molecular weight of 354.33 g/mol . This reagent features a molecular structure incorporating both a 1H-pyrazol-1-yl group and a 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl moiety, making it a compound of interest in various medicinal and pharmacological chemistry research applications . Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The pyrazole moiety is a key structural component in several established therapeutic agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, the anti-obesity drug rimonabant, and the antidepressant fezolamide . This highlights the broad research potential of compounds containing this scaffold. Furthermore, related scientific patent literature indicates that complex molecules containing piperidine and pyrazole subunits are investigated for their potential as agonists for neurological targets such as the muscarinic M4 receptor, suggesting potential research utility in areas like Alzheimer's disease, cognitive disorders, and schizophrenia . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for screening in novel biological assays. The product is available in various quantities to support laboratory-scale research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-pyrazol-1-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c17-16(18,19)12-2-3-14(20-10-12)25-13-4-8-22(9-5-13)15(24)11-23-7-1-6-21-23/h1-3,6-7,10,13H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUUPZVVJJDAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the trifluoromethyl-substituted pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Diphenyl Substitution (CAS 1421445-17-1): The diphenyl group increases molecular weight (440.5 vs.
  • Pyrrolidinyl vs.
  • Trifluoromethylpyridine : A conserved moiety across analogs, critical for electronic effects and resistance to oxidative metabolism .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group and aromatic systems (pyrazole, pyridine) enhance logP values, favoring blood-brain barrier penetration.
  • Solubility : Piperidine-containing analogs (e.g., CAS 1421445-17-1) show moderate aqueous solubility due to the basic nitrogen in piperidine .

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone represents a class of bioactive molecules with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H16F3N3OC_{15}H_{16}F_3N_3O. The presence of the pyrazole ring and trifluoromethyl group contributes to its unique biological properties.

Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory activities. The pyrazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens ,
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryReduces cytokine production in vitro

Pharmacokinetics

Pharmacokinetic studies on similar compounds reveal insights into absorption, distribution, metabolism, and excretion (ADME). For instance, compounds with trifluoromethyl groups typically exhibit enhanced metabolic stability and bioavailability.

Table 2: Pharmacokinetic Parameters

ParameterValueSpecies
Cmax (ng/mL)830 (IP route)NMRI mice
Tmax (h)0.25NMRI mice
AUC (ng/mL*h)66,000NMRI mice

Case Studies

Several studies have investigated the biological activity of similar pyrazole derivatives:

  • Anticancer Activity : A study demonstrated that a related compound induced apoptosis in human cancer cell lines with an IC50 value lower than standard chemotherapeutics like doxorubicin. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of a structurally similar compound against Mycobacterium tuberculosis, showing promising results with IC90 values ranging from 3.73 to 4.00 μM .
  • Inflammation Modulation : In vitro experiments showed that a derivative reduced pro-inflammatory cytokine levels in macrophages, indicating potential for treating inflammatory diseases .

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